(R)-(+)-Ropivacaine, also known as levobupivacaine, is the S(-) enantiomer of the amino amide local anesthetic ropivacaine. [] It belongs to the class of long-acting local anesthetics. (R)-(+)-Ropivacaine is synthesized and investigated for its potential applications in pain management and other research areas. []
The synthesis of (R)-(+)-ropivacaine involves chiral separation techniques. A specific study utilizes a capillary electrophoresis/partial filling technique coupled online to micro-electrospray mass spectrometry. [] Methyl-β-cyclodextrin serves as a chiral selector to separate the enantiomers of ropivacaine. []
The molecular structure of (R)-(+)-ropivacaine differs from its enantiomer, (S)-(-)-ropivacaine, in its spatial arrangement of atoms around a chiral center. This difference in chirality leads to distinct interactions with biological targets, potentially resulting in differing pharmacological effects. [, ]
The primary mechanism of action of (R)-(+)-ropivacaine, like other local anesthetics, is the inhibition of voltage-gated sodium channels. [, , ] It binds to sodium channels, primarily from the intracellular side, blocking the influx of sodium ions and interrupting nerve impulse transmission. [, ] (R)-(+)-ropivacaine's action on potassium channels has also been studied. It inhibits tandem pore domain potassium channels, potentially affecting baseline membrane conductance and resting membrane potential. []
(R)-(+)-ropivacaine's octanol:buffer distribution coefficient is an essential factor influencing its potency. Higher octanol:buffer distribution coefficients correlate with more potent inhibition of potassium channels. [] (R)-(+)-Ropivacaine displays stereoselective inhibition of potassium channels, with varying potency compared to its enantiomer, (S)-(-)-ropivacaine. [, ]
Pain Management Research: (R)-(+)-ropivacaine is primarily studied for its potential in pain management. [, , , , , , , ] Specific research focuses on its application in epidural analgesia, [, , , ] caudal epidural analgesia in children, [] and interscalene brachial plexus block for shoulder surgery. []
Cardiovascular Research: Studies investigating the enantioselective actions of ropivacaine on coronary vascular resistance reveal that (R)-(+)-ropivacaine induces coronary vasoconstriction at clinically relevant concentrations, contrasting the vasodilatory effect of racemic bupivacaine and (R)-(+)-bupivacaine. [] This difference highlights the potential for enantioselective effects on cardiovascular parameters.
Neurological Research: (R)-(+)-ropivacaine's inhibition of NMDA receptors has been investigated. [] NMDA receptors play a crucial role in pain perception and central sensitization, and the inhibition of these receptors by (R)-(+)-ropivacaine may contribute to its analgesic properties.
Cellular Signaling Research: (R)-(+)-ropivacaine has also been studied for its inhibitory effects on thromboxane A2 signaling in Xenopus oocytes and human K562 cells. [] This inhibition may contribute to its potential benefits in minimizing perioperative myocardial ischemia, vasoconstriction, and thrombosis.
Investigating the enantioselectivity of (R)-(+)-ropivacaine in different clinical applications: The observation of enantiospecific actions of ropivacaine on coronary vascular resistance necessitates further investigation into the enantioselectivity of (R)-(+)-ropivacaine in other clinical scenarios, particularly in obstetric anesthesia, where its effects on uterine arteries differ from the racemic mixture. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: